

An In-Depth Technical Guide to the Chemical Properties and Structure of Benziodarone

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Compound of Interest

Compound Name: **Benziodarone**

Cat. No.: **B1666584**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of **Benziodarone**, a benzofuran derivative with known uricosuric and vasodilatory effects. This document details its chemical identifiers, physicochemical properties, and structural information. It further elucidates the methodologies for its synthesis and analysis, based on established protocols for analogous compounds. The guide also explores the molecular mechanisms of action, including its interaction with transthyretin and its role as a uricosuric agent. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development.

Chemical Identity and Structure

Benziodarone is a synthetic benzofuran derivative. Its chemical structure consists of a 2-ethylbenzofuran core linked to a 4-hydroxy-3,5-diiodophenyl group via a ketone bridge.

Table 1: Chemical Identifiers of **Benziodarone**

Identifier	Value
IUPAC Name	(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone [1]
CAS Number	68-90-6
Molecular Formula	C ₁₇ H ₁₂ I ₂ O ₃ [1]
Molecular Weight	518.09 g/mol
InChI	InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 [1]
InChIKey	CZCHIEJNWPNBDE-UHFFFAOYSA-N [1]
Canonical SMILES	CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I [1]
Synonyms	Amplivix, Cardivix, Dilafurane, L-2329, (2-Ethyl-3-benzofuranyl)(4-hydroxy-3,5-diiodophenyl)methanone

Physicochemical Properties

The physicochemical properties of **Benziodarone** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of **Benziodarone**

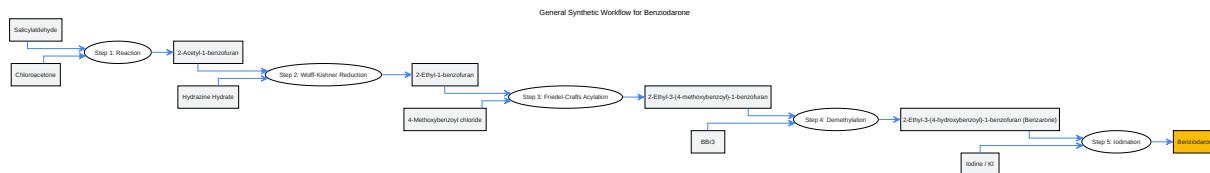
Property	Value	Reference
Melting Point	167 °C	
Solubility	Chloroform (Slightly), DMSO (Slightly), Ethyl Acetate (Slightly)	
Water Solubility	5.881 mg/L (at 20 °C)	
logP (predicted)	5.6	[1]
Density (estimate)	1.9173 g/cm ³	
Appearance	Beige solid	

Experimental Protocols

Synthesis of Benziodarone

The following is a general procedure for the synthesis of **Benziodarone**, adapted from the synthesis of structurally related benzofuran derivatives.[\[2\]](#) This multi-step synthesis involves the formation of a 2-ethylbenzofuran intermediate, followed by Friedel-Crafts acylation and subsequent iodination.

Workflow for the Synthesis of **Benziodarone**



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Caption: General Synthetic Workflow for **Benziodarone**.

Step 1: Synthesis of 2-Acetyl-1-benzofuran

- Salicylaldehyde is reacted with chloroacetone in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).
- The reaction mixture is refluxed until completion, monitored by Thin Layer Chromatography (TLC).
- The product, 2-acetyl-1-benzofuran, is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 2-Ethyl-1-benzofuran

- 2-Acetyl-1-benzofuran undergoes a Wolff-Kishner reduction.
- The ketone is reacted with hydrazine hydrate in a high-boiling point solvent (e.g., diethylene glycol) with a strong base (e.g., potassium hydroxide).

- The reaction mixture is heated to a high temperature to facilitate the reduction of the acetyl group to an ethyl group, yielding 2-ethyl-1-benzofuran.

Step 3: Friedel-Crafts Acylation

- 2-Ethyl-1-benzofuran is acylated with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or tin tetrachloride) in an inert solvent (e.g., dichloromethane or carbon disulfide).
- The reaction is typically carried out at a low temperature and then allowed to warm to room temperature.
- The resulting product is 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran.

Step 4: Demethylation

- The methoxy group of 2-ethyl-3-(4-methoxybenzoyl)-1-benzofuran is deprotected to a hydroxyl group using a demethylating agent such as boron tribromide (BBr_3) in an inert solvent.
- This step yields 2-ethyl-3-(4-hydroxybenzoyl)-1-benzofuran, also known as Benzarone.

Step 5: Iodination

- The final step involves the iodination of the phenolic ring of Benzarone.
- Benzarone is dissolved in a basic solution (e.g., aqueous sodium hydroxide) and treated with a solution of iodine and potassium iodide.
- The reaction is typically performed at a controlled temperature to achieve di-iodination at the ortho positions to the hydroxyl group, yielding **Benziodarone**.
- The product is then precipitated by acidification and purified by recrystallization.

Analytical Methods

The purity and identity of **Benziodarone** can be determined using various analytical techniques.

Table 3: Analytical Methods for **Benziodarone** Characterization

Technique	Protocol Overview
High-Performance Liquid Chromatography (HPLC)	An isocratic reversed-phase HPLC method can be employed. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier like formic or phosphoric acid. Detection is commonly performed using a UV detector at a wavelength where Benziodarone exhibits strong absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d ₆ or CDCl ₃). The chemical shifts (δ) in ppm and coupling constants (J) in Hz are used to confirm the molecular structure. ^[3]
Mass Spectrometry (MS)	High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) can be used to determine the exact mass of the molecule and confirm its elemental composition. ^[3]
X-ray Crystallography	Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of Benziodarone, including bond lengths, bond angles, and crystal packing information.

Mechanism of Action

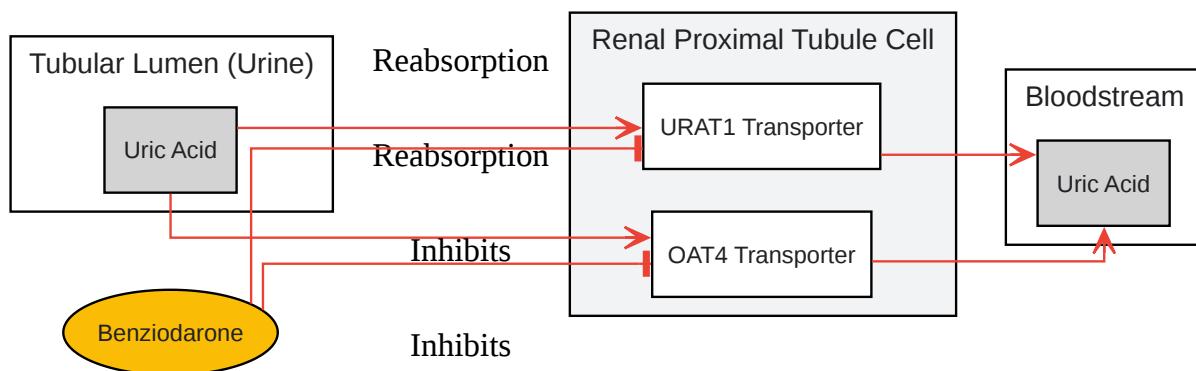
Benziodarone exhibits multiple pharmacological effects, primarily as a uricosuric agent and a transthyretin stabilizer. Its vasodilatory properties are less well-characterized but are thought to be similar to other benzofuran derivatives.

Uricosuric Action

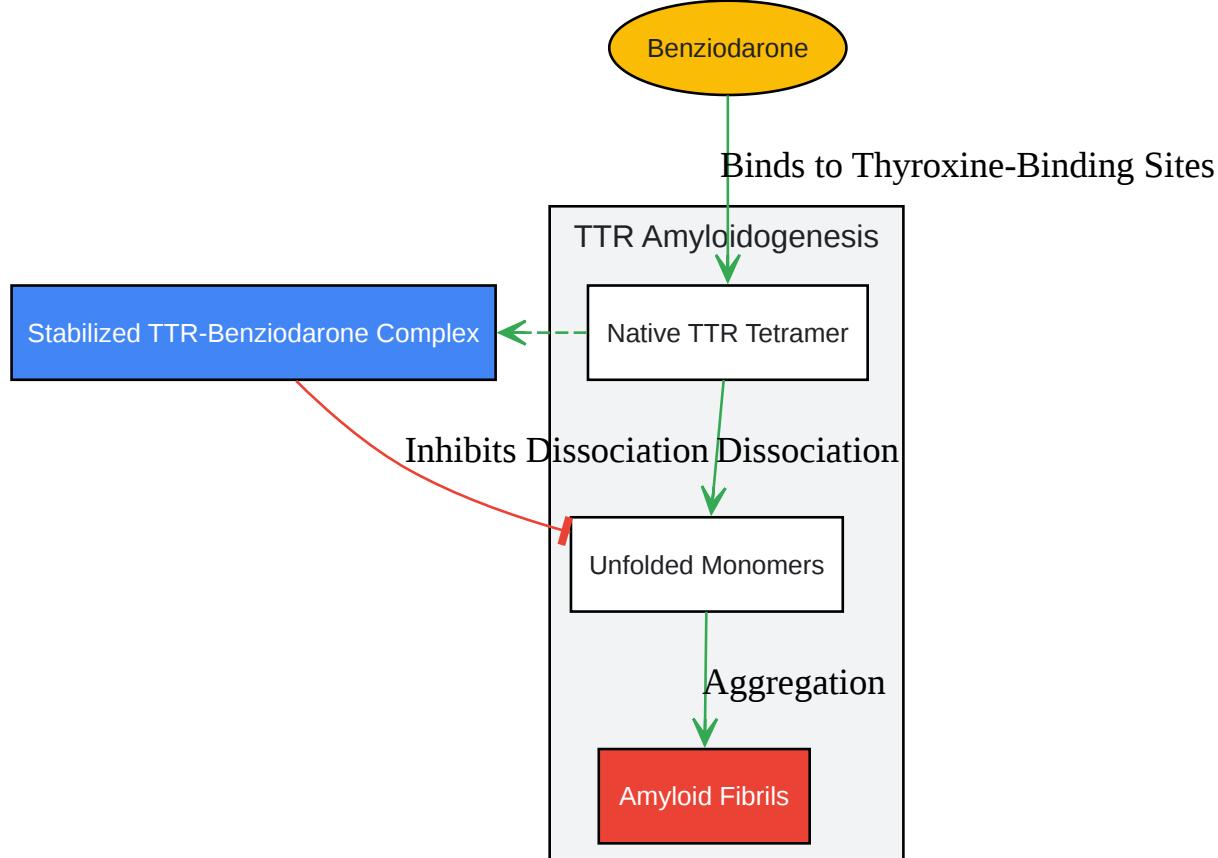
Benziodarone is known to be a uricosuric agent, meaning it increases the excretion of uric acid in the urine.^[4] This action is particularly relevant in the treatment of gout. The mechanism is believed to be analogous to that of Benzbromarone, which involves the inhibition of uric acid reabsorption in the renal tubules.^[5]

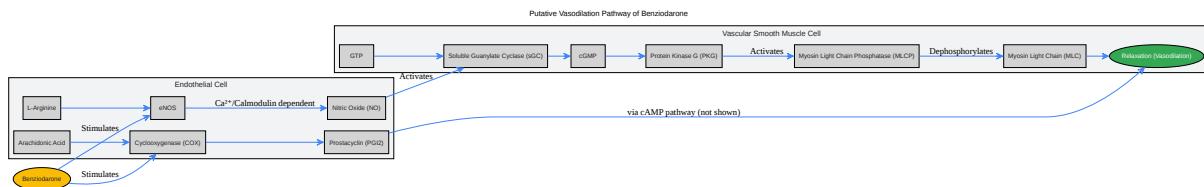
Proposed Uricosuric Signaling Pathway of **Benziodarone**

Proposed Uricosuric Mechanism of Benziodarone



Mechanism of TTR Stabilization by Benziodarone





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